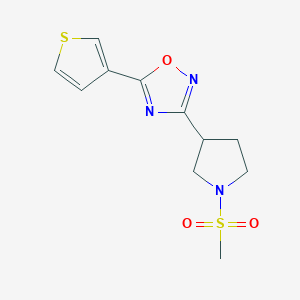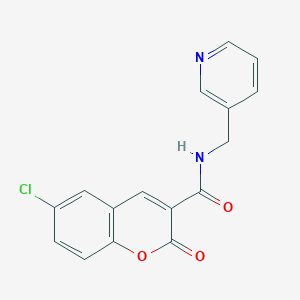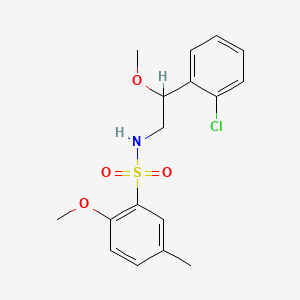
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative, which is a class of organic compounds that contain a five-membered ring with two adjacent nitrogen atoms.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not well understood. However, it is believed that this compound may act by inhibiting certain enzymes or proteins in the body, which are involved in various biological processes. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has biochemical and physiological effects on the body. For example, this compound has been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. Additionally, this compound has been found to have antitumor activity, which makes it a potential candidate for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, which makes it suitable for use in various research studies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicological properties of this compound and its safety for use in humans.
Direcciones Futuras
There are several future directions for the research on 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One of the directions is to investigate its potential as a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, antitumor, and antiviral activities. Another direction is to study its mechanism of action and identify the enzymes or proteins that it inhibits. Additionally, further studies are needed to determine the toxicological properties of this compound and its safety for use in humans.
Métodos De Síntesis
The synthesis of 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the reaction of 3,3,3-trifluoropropyl-1-bromoacetate with 4-bromo-1H-pyrazole-5-carbaldehyde in the presence of butyl lithium and zinc chloride. The reaction proceeds through a Grignard reaction followed by an aldol condensation, which results in the formation of the desired product.
Aplicaciones Científicas De Investigación
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has potential applications in various fields of scientific research. One of the major applications of this compound is in the development of new drugs. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral activities. Therefore, 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be used as a lead compound to develop new drugs with these activities.
Propiedades
IUPAC Name |
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrF3N2O/c1-2-3-6-18-8-10-9(12)7-16-17(10)5-4-11(13,14)15/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUYXOBWIFGWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

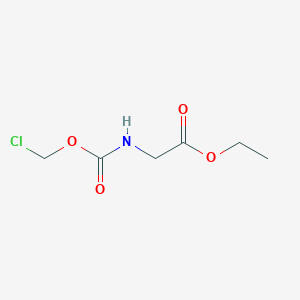
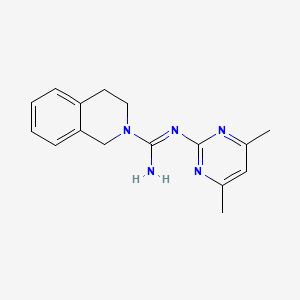
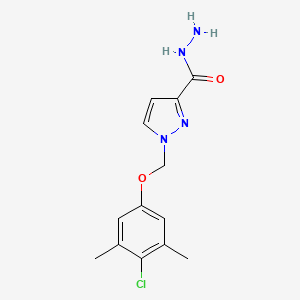

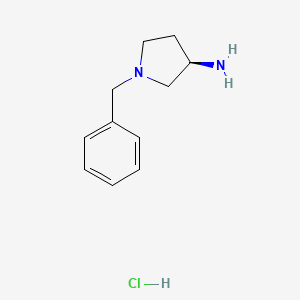
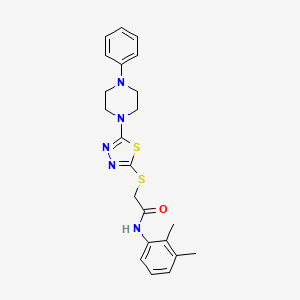
![3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2919291.png)
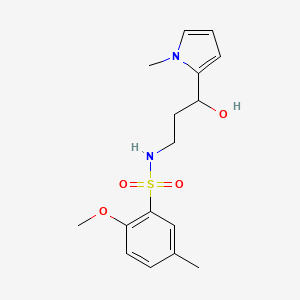
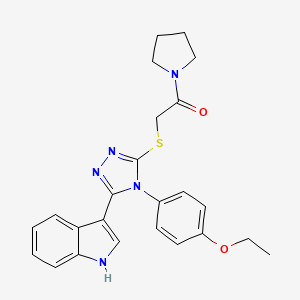
![6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B2919295.png)

